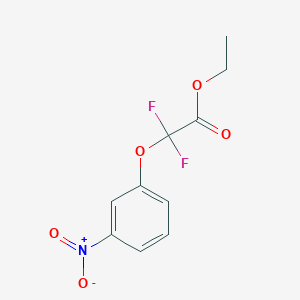

Difluoro-(3-nitro-phenoxy)-acetic acid ethyl ester

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is ethyl 2,2-difluoro-2-(3-nitrophenoxy)acetate. This naming convention follows the standard International Union of Pure and Applied Chemistry rules for organic compounds, where the ethyl ester portion is identified first, followed by the detailed description of the acetic acid derivative backbone. The Chemical Abstracts Service registry number for this compound is 383670-91-5, which serves as the unique identifier in chemical databases worldwide.

The molecular formula is established as C₁₀H₉F₂NO₅, with a molecular weight of 261.179 grams per mole. The Chemical Abstracts Service registry analysis reveals that this compound falls under the broader classification of acetic acid derivatives, specifically as acetic acid, 2,2-difluoro-2-(3-nitrophenoxy)-, ethyl ester. The systematic nomenclature reflects the structural components: the acetate backbone modified with two fluorine atoms at the 2-position, connected through an oxygen bridge to a 3-nitrophenyl ring system, and esterified with ethanol.

The International Union of Pure and Applied Chemistry International Chemical Identifier for this compound is InChI=1S/C10H9F2NO5/c1-2-17-9(14)10(11,12)18-8-5-3-4-7(6-8)13(15)16/h3-6H,2H2,1H3. This systematic representation provides a complete structural description that can be universally interpreted by chemical software and databases. The International Union of Pure and Applied Chemistry International Chemical Identifier Key, which serves as a hashed version of the International Union of Pure and Applied Chemistry International Chemical Identifier, is JRIGUJXGRHFDTK-UHFFFAOYSA-N.

Structural Isomerism and Stereochemical Considerations

The structural analysis of this compound reveals important considerations regarding isomerism and stereochemistry. The compound exhibits positional isomerism with respect to the nitro group placement on the phenyl ring. The 3-nitro isomer differs significantly from its 2-nitro and 4-nitro counterparts, with the 2-nitro isomer being documented as ethyl 2,2-difluoro-2-(2-nitrophenoxy)acetate with Chemical Abstracts Service number and molecular formula C₁₀H₉F₂NO₅.

The presence of the difluoromethyl group (-CF₂-) introduces important stereochemical considerations. The two fluorine atoms are geminal, meaning they are attached to the same carbon atom, which creates a specific electronic environment that influences the compound's reactivity and properties. The geminal difluoro group is achiral, eliminating the possibility of stereoisomerism at this center. However, the overall molecular geometry is influenced by the electron-withdrawing nature of both the fluorine atoms and the nitro group.

The phenoxy linkage creates a flexible connection between the aromatic ring and the acetic acid derivative, allowing for rotational conformers around the carbon-oxygen and oxygen-carbon bonds. The meta-position of the nitro group (3-position) on the phenyl ring creates a specific substitution pattern that affects the compound's electronic properties and potential interactions with other molecules. This positional arrangement distinguishes it from the ortho (2-position) and para (4-position) isomers, each having distinct physical and chemical properties.

Propriétés

IUPAC Name |

ethyl 2,2-difluoro-2-(3-nitrophenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F2NO5/c1-2-17-9(14)10(11,12)18-8-5-3-4-7(6-8)13(15)16/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRIGUJXGRHFDTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(OC1=CC=CC(=C1)[N+](=O)[O-])(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F2NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00700891 | |

| Record name | Ethyl difluoro(3-nitrophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00700891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383670-91-5 | |

| Record name | Ethyl difluoro(3-nitrophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00700891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthesis of the 3-Nitro-Phenoxy Acetic Acid Ethyl Ester Core

The core 3-nitro-phenoxy acetic acid ethyl ester can be prepared by an etherification reaction between 3-nitrophenol and ethyl chloroacetate under basic conditions. This method is well-documented and involves the following key steps:

- Reactants: 3-Nitrophenol and ethyl chloroacetate

- Base: Potassium carbonate (anhydrous)

- Solvent: Dry acetone

- Conditions: Reflux for 8-10 hours

- Workup: Removal of solvent by distillation, aqueous workup to remove inorganic salts, extraction with ether, washing with sodium hydroxide and water, drying over anhydrous sodium sulfate, and evaporation to yield the ester product.

- Yield: Approximately 80% reported for similar phenoxy acetic acid ethyl esters

This approach is a classical nucleophilic substitution where the phenolic oxygen attacks the electrophilic carbon of ethyl chloroacetate, forming the ether linkage characteristic of phenoxyacetic acid esters.

| Parameter | Details |

|---|---|

| Starting materials | 3-Nitrophenol, Ethyl chloroacetate |

| Base | Potassium carbonate |

| Solvent | Dry acetone |

| Temperature | Reflux (approx. 56 °C) |

| Reaction time | 8-10 hours |

| Yield | ~80% |

Coupling of Difluoroacetate with 3-Nitro-Phenoxy Moiety

The final step involves esterification or acylation reactions where the difluoroacetate intermediate is reacted with the 3-nitro-phenoxy compound to form Difluoro-(3-nitro-phenoxy)-acetic acid ethyl ester.

- Typical approach: Activation of difluoroacetic acid derivative (e.g., conversion to acid chloride or active ester) followed by nucleophilic substitution with 3-nitro-phenol or its derivatives.

- Catalysts and reagents: Silver salts and tertiary amines are used to facilitate esterification reactions, improving yield and selectivity.

- Reaction conditions: Mild to moderate temperatures, often under inert atmosphere to prevent side reactions.

- Purification: Repeated recrystallization or chromatographic methods to isolate the desired trans-isomer or pure product.

This approach is consistent with methods used for similar cyclohexylacetic acid esters and phenoxyacetic acid derivatives, as detailed in patent literature.

3 Summary Table of Preparation Steps

| Step | Reaction Type | Key Reagents & Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Etherification | 3-Nitrophenol, Ethyl chloroacetate, K2CO3 | Reflux in acetone, 8-10 h | ~80 | Formation of 3-nitro-phenoxy acetic acid ethyl ester |

| 2 | Claisen condensation | Ethyl difluoroacetate, Ethyl acetate, MCM-41 solid base catalyst | 50-65 °C, continuous flow | ~90 | Synthesis of ethyl difluoroacetoacetate intermediate |

| 3 | Esterification / Acylation | Difluoroacetate intermediate, 3-nitro-phenol derivative, Ag salt, tertiary amine | Mild temperature, inert atmosphere | Variable | Coupling to form this compound |

4 Research Findings and Practical Considerations

- Catalyst Efficiency: The use of mesoporous molecular sieve MCM-41 loaded with both organic and inorganic bases provides a highly effective solid catalyst for the Claisen condensation step, improving yield and allowing for catalyst regeneration.

- Environmental Impact: The solvent-free or minimal solvent conditions in the Claisen condensation step reduce environmental burden and operational hazards.

- Purity and Isomer Control: Recrystallization techniques are critical for obtaining pure isomers of the final ester product, especially when stereochemistry is relevant to biological activity.

- Scalability: Continuous fixed-bed catalysis and solid catalyst regeneration facilitate industrial scale-up.

- Safety: Avoidance of hazardous reagents such as sodium hydride or diethyl ether enhances process safety.

Analyse Des Réactions Chimiques

Types of Reactions

Difluoro-(3-nitro-phenoxy)-acetic acid ethyl ester can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide or potassium tert-butoxide.

Hydrolysis: The ester functional group can be hydrolyzed to the corresponding carboxylic acid using aqueous acid or base.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.

Substitution: Sodium methoxide, potassium tert-butoxide.

Hydrolysis: Aqueous hydrochloric acid, sodium hydroxide.

Major Products Formed

Reduction: Difluoro-(3-amino-phenoxy)-acetic acid ethyl ester.

Substitution: Difluoro-(3-nitro-phenoxy)-acetic acid derivatives with substituted functional groups.

Hydrolysis: Difluoro-(3-nitro-phenoxy)-acetic acid.

Applications De Recherche Scientifique

Pharmaceutical Development

Difluoro-(3-nitro-phenoxy)-acetic acid ethyl ester has been investigated for its potential as a pharmaceutical intermediate due to its bioactive properties. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development.

Agrochemical Applications

The compound exhibits significant herbicidal activity, inhibiting specific biochemical pathways in plants. Research indicates that it can effectively control weed growth by interacting with plant growth regulators. This positions it as a promising candidate for environmentally friendly herbicides .

Studies have shown that this compound may possess antimicrobial properties, potentially effective against various pathogens. Its structure allows it to interact efficiently with microbial enzymes and membranes .

Case Study 1: Herbicidal Efficacy

A study conducted on the herbicidal effects of this compound demonstrated its ability to inhibit the growth of several weed species. The compound was found to interfere with the auxin signaling pathway, leading to altered growth patterns in target plants.

Case Study 2: Antimicrobial Activity

Research evaluating the antimicrobial activity of this compound revealed promising results against bacterial strains such as Escherichia coli and Staphylococcus aureus. The mechanism involved the disruption of bacterial cell membranes, leading to cell lysis .

Mécanisme D'action

The mechanism of action of difluoro-(3-nitro-phenoxy)-acetic acid ethyl ester is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. The nitro group may play a role in its biological activity by undergoing reduction to form reactive intermediates that can interact with cellular components. The fluorine atoms may enhance the compound’s stability and bioavailability, while the ester functional group may facilitate its transport across cell membranes.

Comparaison Avec Des Composés Similaires

Difluoro-(4-nitro-phenoxy)-acetic acid ethyl ester (CAS: 2060043-62-9)

- Molecular Formula: C₁₀H₉F₂NO₅

- Molecular Weight : 261.18 g/mol

- Key Difference: The nitro group is at the 4-position instead of the 3-position. The absence of bromine reduces molecular weight and lipophilicity compared to the 3-nitro derivative .

Ethyl difluoro(phenyl)acetate (CAS: 2248-46-6)

- Molecular Formula : C₁₀H₁₀F₂O₂

- Molecular Weight : 200.18 g/mol

- Key Difference : Lacks nitro and bromine substituents. The simpler structure results in lower boiling point (~200–220°C ) and higher volatility compared to nitro-substituted analogs .

Halogen-Substituted Derivatives

(4-Bromo-3-nitrophenoxy)difluoroacetic acid ethyl ester (CAS: 858671-87-1)

Ethyl 2,2-difluoro-2-(4-nitrophenoxy)acetate (CAS: 2060043-62-9)

- Synthetic Utility : The nitro group at the 4-position facilitates reduction to amines, a common step in drug synthesis .

Fluorination Patterns

Acetic acid, difluoro-, ethyl ester (CAS: 454-31-9)

- Molecular Formula : C₄H₆F₂O₂

- Molecular Weight : 124.09 g/mol

- Thermodynamic Data :

- ΔfH°gas: -694.6 kJ/mol

- logPoct/wat: 1.07 (indicating moderate lipophilicity)

- Comparison : The absence of an aromatic ring and nitro group simplifies hydrolysis kinetics. Basic hydrolysis of difluoroacetates is slower than trifluoroacetates due to reduced electron withdrawal .

Activité Biologique

Difluoro-(3-nitro-phenoxy)-acetic acid ethyl ester (CAS 383670-91-5) is a phenoxyacetic acid derivative characterized by its unique structure, which includes two fluorine atoms and a nitro group. This compound has garnered attention in various fields, particularly in agricultural and pharmaceutical research, due to its potential biological activities.

- Molecular Formula : C10H9F2NO5

- Molecular Weight : 261.18 g/mol

- Structural Characteristics : The compound features a nitrophenoxy group, enhancing its reactivity and biological activity. The presence of fluorine atoms may contribute to its stability and bioavailability.

Synthesis

The synthesis of this compound typically involves several steps:

- Nitration : Phenoxyacetic acid is nitrated using concentrated nitric and sulfuric acids to introduce the nitro group.

- Fluorination : The nitro-phenoxyacetic acid is fluorinated using diethylaminosulfur trifluoride (DAST) or similar reagents.

- Esterification : The final product is obtained by esterifying the difluoro-(3-nitro-phenoxy)-acetic acid with ethanol in the presence of a catalyst such as sulfuric acid.

Herbicidal Applications

This compound has shown significant herbicidal properties. Research indicates that it can inhibit specific biochemical pathways in plants, making it effective for weed control. Its structural characteristics suggest potential interactions with plant growth regulators, which could lead to alterations in growth patterns and physiological responses in target species.

The exact mechanism of action of this compound remains to be fully elucidated. However, it is believed that the nitro group may undergo reduction to form reactive intermediates capable of interacting with cellular components. The fluorine atoms likely enhance the compound's stability and bioavailability, while the ester group may facilitate transport across cell membranes.

Comparison with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with related compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Difluoro-(4-nitro-phenoxy)-acetic acid ethyl ester | Similar structure but different nitro position | Potential herbicidal activity |

| Difluoro-(3-bromo-phenoxy)-acetic acid ethyl ester | Contains bromine instead of nitrogen | Varies; less studied |

| Ethyl 2-(3-nitrophenoxy)acetate | Lacks fluorine atoms | Antimicrobial properties in related studies |

Case Studies and Research Findings

Several studies have explored the biological activities of phenoxyacetic acid derivatives:

- Antitubercular Activity : A study on related compounds demonstrated that derivatives bearing nitro groups exhibited potent activity against M. tuberculosis, suggesting that structural modifications can enhance efficacy .

- Herbicidal Efficacy : Research indicates that this compound can effectively inhibit weed growth by interfering with specific metabolic pathways in plants .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing difluoro-(3-nitro-phenoxy)-acetic acid ethyl ester, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via esterification of difluoro-(3-nitro-phenoxy)acetic acid with ethanol, using a catalytic acid (e.g., H₂SO₄) under reflux. Key parameters include molar ratios (e.g., 1:3 acid-to-ethanol), temperature (70–80°C), and reaction time (6–8 hours). Monitoring via thin-layer chromatography (TLC) ensures completion. Purification by column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted starting materials . For higher yields, consider activating the carboxylic acid with carbodiimides (e.g., DCC/DMAP) in anhydrous conditions .

Q. Which analytical techniques are most effective for characterizing this compound, and what spectral markers should be prioritized?

- Methodological Answer :

- NMR :

- ¹H NMR : Look for the ethyl ester triplet (~1.2–1.4 ppm, CH₃) and quartet (~4.1–4.3 ppm, CH₂). The aromatic protons from the 3-nitrophenoxy group appear as multiplets at ~7.5–8.5 ppm .

- ¹⁹F NMR : Two distinct peaks for the difluoro group, typically between -110 to -120 ppm (CF₂) .

- IR : Strong C=O stretch (~1740 cm⁻¹ for ester), NO₂ asymmetric stretch (~1520 cm⁻¹), and C-F stretches (~1100–1250 cm⁻¹) .

- GC-MS : Molecular ion peak at m/z corresponding to C₁₀H₈F₂NO₅ (calc. MW: 275.17) and fragmentation patterns (e.g., loss of –OCH₂CH₃ at m/z 203) .

Q. How should this compound be stored to maintain stability, and what are its degradation risks?

- Methodological Answer : Store at 2–8°C in amber vials under inert gas (N₂/Ar) to prevent hydrolysis of the ester group or nitro reduction. Avoid exposure to UV light, which may degrade the nitro group. Stability assays (e.g., HPLC purity checks at 0, 1, 3 months) under varying conditions (pH, temperature) are recommended .

Advanced Research Questions

Q. What electronic effects do the difluoro and nitro substituents impart on the compound’s reactivity in nucleophilic acyl substitution?

- Methodological Answer : The electron-withdrawing nitro group meta to the phenoxy linkage increases the electrophilicity of the carbonyl carbon, enhancing reactivity toward nucleophiles (e.g., amines, alcohols). The difluoro group further polarizes the C=O bond, as shown by computational DFT studies (e.g., Mulliken charge analysis). Kinetic studies using pseudo-first-order conditions (excess nucleophile) can quantify rate constants .

Q. How can contradictions in reported physical properties (e.g., boiling point, solubility) be resolved experimentally?

- Methodological Answer :

- Boiling Point : Use differential scanning calorimetry (DSC) to measure decomposition vs. boiling points. Compare with simulated distillation data .

- Solubility : Conduct shake-flask experiments in solvents (e.g., DMSO, EtOAc) at 25°C, followed by HPLC quantification. Conflicting data may arise from impurities; ensure ≥95% purity via NMR before testing .

Q. What strategies mitigate cytotoxicity during biological assays, given the nitro group’s potential redox activity?

- Methodological Answer :

- Redox Buffering : Add antioxidants (e.g., ascorbic acid) to cell culture media to prevent nitro group reduction to toxic nitroso intermediates .

- Prodrug Design : Mask the nitro group with a protecting group (e.g., acetyl) that is cleaved enzymatically in target tissues .

Key Research Challenges

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.